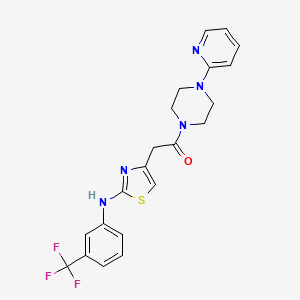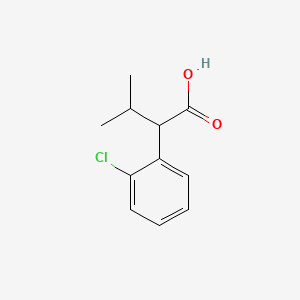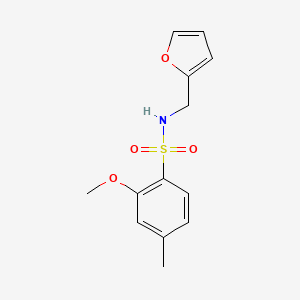
3-(2-chlorophenyl)-N-(2-cyanophenyl)-5-methyl-1,2-oxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-chlorophenyl)-N-(2-cyanophenyl)-5-methyl-1,2-oxazole-4-carboxamide, hereafter referred to as 3-2CP-2CN-5M-1,2O-4C, is a synthetic compound that has been studied for its potential applications in a variety of fields. It is a heterocyclic compound, containing both aryl and oxazole moieties, and it has been used as a substrate for a variety of biochemical and physiological experiments.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Antibacterial and Antifungal Properties : Derivatives of 1,2-oxazole, including compounds structurally similar to 3-(2-chlorophenyl)-N-(2-cyanophenyl)-5-methyl-1,2-oxazole-4-carboxamide, have demonstrated potential as antimicrobial agents. Research shows these compounds are effective against various bacteria and fungi, including Escherichia coli, Staphylococcus aureus, and Candida albicans (Desai, Dodiya, & Shihora, 2011).
Synthesis of Antimicrobial Agents : Synthesis of new derivatives of pyrrole, which include chlorine, amide, and 1,3-oxazole fragments, has shown that these compounds can be promising in the search for new antimicrobial agents. Certain derivatives have exhibited high anti-staphylococcus activity (Biointerface Research in Applied Chemistry, 2020).
Synthesis and Structural Applications
Synthesis of Carboxamides : The compound N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide was synthesized through a series of reactions starting from 4-chlorobenzenamine, highlighting the versatility of similar oxazole derivatives in synthesizing various carboxamides (Kan, 2015).
Molecular Structure Studies : The absorption and fluorescence spectra of certain Carboxamides, structurally related to the compound , were analyzed in various solvents. These studies are essential for understanding the electronic properties and molecular interactions of such compounds (Patil et al., 2011).
Copper-Catalyzed Intramolecular Cyclization : Research into the synthesis of 2-phenyl-4,5-substituted oxazoles involved copper-catalyzed cyclization of highly functionalized enamides. This process shows the potential of using similar oxazole structures in complex organic syntheses (Kumar et al., 2012).
Medical Research Applications
Anticancer and Antimicrobial Activities : A study synthesized new 1,3-oxazole clubbed pyridyl-pyrazolines and evaluated them for their anticancer and antimicrobial activities. These compounds showed promising results against pathogenic strains and potential in overcoming microbe resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).
Potential in Alzheimer's Disease Research : Novel arylisoxazole‐chromenone carboxamides were synthesized and evaluated for their cholinesterase inhibitory activity, which is relevant in Alzheimer's disease research. Some compounds showed significant inhibitory activities, indicating potential therapeutic applications (Saeedi et al., 2020).
Eigenschaften
IUPAC Name |
3-(2-chlorophenyl)-N-(2-cyanophenyl)-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O2/c1-11-16(17(22-24-11)13-7-3-4-8-14(13)19)18(23)21-15-9-5-2-6-12(15)10-20/h2-9H,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMAWHJKJVWIENG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=CC=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3,5-Dimethylphenoxy)-1-[2-(methoxymethyl)benzimidazolyl]propan-2-ol](/img/structure/B2566552.png)
![(E)-1-ethyl-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide](/img/structure/B2566553.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide](/img/structure/B2566555.png)

![N'-{(E)-[2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-3-yl]methylidene}-3-thiophenecarbohydrazide](/img/structure/B2566557.png)


![N-(3-methoxyphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2566563.png)
![tert-butyl (3aR,4S,6aS)-4-(aminomethyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate](/img/structure/B2566566.png)
![Methyl 2-[cyanomethyl-(2-cyclopentylacetyl)amino]acetate](/img/structure/B2566567.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2566571.png)
